N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1040682-45-8
Cat. No.: VC8041763
Molecular Formula: C21H16ClN3O2S2
Molecular Weight: 442 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040682-45-8 |
|---|---|
| Molecular Formula | C21H16ClN3O2S2 |
| Molecular Weight | 442 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C21H16ClN3O2S2/c1-25-20(27)19-18(14(11-28-19)13-7-3-2-4-8-13)24-21(25)29-12-17(26)23-16-10-6-5-9-15(16)22/h2-11H,12H2,1H3,(H,23,26) |
| Standard InChI Key | KYVPYBWEMDKFNV-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl |
| Canonical SMILES | CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula CHClNOS and a molecular weight of 442.0 g/mol . Its IUPAC name, N-(2-chlorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide, reflects a fused thienopyrimidine core substituted with methyl, phenyl, and chlorophenyl groups (Table 1) .
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 442.0 g/mol |
| CAS Registry Number | 1040633-95-1 |
| IUPAC Name | N-(2-chlorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| SMILES | CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl |
Stereoelectronic Characteristics
The thieno[3,2-d]pyrimidine scaffold combines a thiophene ring fused to a pyrimidine-4-one system, creating a planar, π-conjugated structure. The sulfanylacetamide side chain introduces conformational flexibility, while the 2-chlorophenyl group enhances lipophilicity . Computational studies predict moderate aqueous solubility due to the balance between aromatic hydrophobicity and polar carbonyl/sulfanyl groups.
Synthesis and Reaction Mechanisms
Regioselectivity and Byproduct Control
Regioselective alkylation at the pyrimidine N3 position is critical. Dabaeva et al. (2024) observed that steric hindrance from substituents (e.g., methyl groups) directs reactivity to less hindered sites, minimizing dimerization . IR spectroscopy (1668–1674 cm⁻¹) confirms carbonyl retention during cyclization, while the absence of NH stretches (3300–3500 cm⁻¹) verifies ring closure .
Structural Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
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H NMR: Expected signals include:
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δ 2.50–2.70 (s, 3H, N-CH).
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δ 7.20–8.10 (m, 9H, aromatic H).
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δ 4.20–4.40 (s, 2H, -S-CH-CO-).
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Mass Spectrometry:
Crystallographic Insights
Toxicological and ADME Profiles
Predictive ADME models indicate:
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Absorption: Moderate Caco-2 permeability (P = 12 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of the thiophene ring.
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Excretion: Renal clearance predominant due to molecular weight <500 Da.
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